molecular formula C11H12N2O8S2 B12300726 Cefsulodin monobactam CAS No. 86710-50-1

Cefsulodin monobactam

Cat. No.: B12300726
CAS No.: 86710-50-1
M. Wt: 364.4 g/mol
InChI Key: POSHFKDGEUNGMD-DTWKUNHWSA-N
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Description

Cefsulodin monobactam is a third-generation cephalosporin antibiotic that is particularly effective against Pseudomonas aeruginosa. It was discovered by Takeda Pharmaceutical Company in 1977 and is known for its use in selective media to isolate Yersinia microorganisms . This compound is a member of the beta-lactam antibiotics, which are characterized by their ability to inhibit bacterial cell wall synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefsulodin monobactam is synthesized through a series of chemical reactions that involve the formation of the beta-lactam ring, which is crucial for its antibacterial activity. The synthesis typically starts with the preparation of 7-aminocephalosporanic acid (7-ACA), which serves as the core structure. The process involves acylation, cyclization, and sulfonation reactions under controlled conditions to ensure the stability and activity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using specific strains of microorganisms that produce the precursor compounds. These precursors are then chemically modified through a series of synthetic steps to yield the final antibiotic. The production process is optimized for high yield and purity, ensuring that the antibiotic meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Cefsulodin monobactam undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pH to maintain the integrity of the beta-lactam ring .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify potential new antibiotics .

Scientific Research Applications

Cefsulodin monobactam has a wide range of scientific research applications:

Mechanism of Action

Cefsulodin monobactam exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This inhibition leads to the weakening and eventual lysis of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cefsulodin monobactam is unique in its high specificity for Pseudomonas aeruginosa and its use in selective media for isolating Yersinia microorganisms. Its stability against beta-lactamases and its targeted antibacterial activity make it a valuable tool in both clinical and research settings .

Properties

CAS No.

86710-50-1

Molecular Formula

C11H12N2O8S2

Molecular Weight

364.4 g/mol

IUPAC Name

(3S)-2-oxo-3-[[(2R)-2-phenyl-2-sulfoacetyl]amino]azetidine-1-sulfonic acid

InChI

InChI=1S/C11H12N2O8S2/c14-10(12-8-6-13(11(8)15)23(19,20)21)9(22(16,17)18)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,14)(H,16,17,18)(H,19,20,21)/t8-,9+/m0/s1

InChI Key

POSHFKDGEUNGMD-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)S(=O)(=O)O

Canonical SMILES

C1C(C(=O)N1S(=O)(=O)O)NC(=O)C(C2=CC=CC=C2)S(=O)(=O)O

Origin of Product

United States

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